molecular formula C13H11NO3 B1359212 (3'-Nitro[1,1'-biphenyl]-4-yl)methanol CAS No. 880158-11-2

(3'-Nitro[1,1'-biphenyl]-4-yl)methanol

Cat. No.: B1359212
CAS No.: 880158-11-2
M. Wt: 229.23 g/mol
InChI Key: FDGVRKDIAKLYNZ-UHFFFAOYSA-N
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Description

(3’-Nitro[1,1’-biphenyl]-4-yl)methanol is an organic compound with the molecular formula C13H11NO3 It is a derivative of biphenyl, where a nitro group is attached to one of the phenyl rings, and a methanol group is attached to the other

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3’-Nitro[1,1’-biphenyl]-4-yl)methanol typically involves the nitration of biphenyl followed by the introduction of a methanol group. One common method is the nitration of 4-bromobiphenyl to form 4-bromo-3’-nitrobiphenyl, which is then subjected to a Grignard reaction with formaldehyde to introduce the methanol group.

Industrial Production Methods

Industrial production methods for (3’-Nitro[1,1’-biphenyl]-4-yl)methanol are not well-documented in the literature. large-scale synthesis would likely involve similar steps as the laboratory synthesis, with optimization for yield and purity.

Chemical Reactions Analysis

Types of Reactions

(3’-Nitro[1,1’-biphenyl]-4-yl)methanol can undergo various chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form a carboxylic acid.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or iron (Fe) with hydrochloric acid (HCl) can be used.

    Substitution: Nucleophiles such as hydroxide ions (OH-) or amines can be used under basic conditions.

Major Products

    Oxidation: (3’-Nitro[1,1’-biphenyl]-4-yl)carboxylic acid.

    Reduction: (3’-Amino[1,1’-biphenyl]-4-yl)methanol.

    Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.

Scientific Research Applications

(3’-Nitro[1,1’-biphenyl]-4-yl)methanol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (3’-Nitro[1,1’-biphenyl]-4-yl)methanol depends on the specific application and the chemical reactions it undergoes. For example, in biological systems, the nitro group can be reduced to an amine, which can then interact with various biological targets. The methanol group can also participate in hydrogen bonding, affecting the compound’s interaction with enzymes and receptors.

Comparison with Similar Compounds

Similar Compounds

  • (3-Nitro[1,1’-biphenyl]-2-yl)methanol
  • (4’-Nitro[1,1’-biphenyl]-3-methanol)
  • (3-Nitro[1,1’-biphenyl]-4-yl)carboxylic acid

Uniqueness

(3’-Nitro[1,1’-biphenyl]-4-yl)methanol is unique due to the specific positioning of the nitro and methanol groups on the biphenyl structure. This positioning affects its chemical reactivity and physical properties, making it distinct from other similar compounds.

Properties

IUPAC Name

[4-(3-nitrophenyl)phenyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO3/c15-9-10-4-6-11(7-5-10)12-2-1-3-13(8-12)14(16)17/h1-8,15H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDGVRKDIAKLYNZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C2=CC=C(C=C2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60629599
Record name (3'-Nitro[1,1'-biphenyl]-4-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60629599
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

880158-11-2
Record name (3'-Nitro[1,1'-biphenyl]-4-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60629599
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The title compound was prepared in a similar manner to that described in Reference Example 2 using 1-bromo-3-nitrobenzene instead of tert-butyl N-(4-bromobenzyl) carbamate and 4-hydroxymethylphenylboronic acid instead of 3-benzyloxyphenylboronic acid.
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